N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide
Description
N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a sulfamoyl group substituted with a 4-chlorophenyl and methyl moiety, coupled with a 2-methylpropanamide side chain. The compound’s structure combines electronegative (chlorophenyl) and lipophilic (methylpropanamide) groups, which may enhance its pharmacokinetic properties and target specificity.
Properties
Molecular Formula |
C13H15ClN4O3S2 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)-methylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H15ClN4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)23(20,21)18(3)10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,16,19) |
InChI Key |
WNFQBLFGULFRST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Sulfamoyl Group
The sulfamoyl group (–SO₂NMe(4-ClC₆H₄)) is susceptible to hydrolysis under acidic or basic conditions, leading to cleavage of the sulfur–nitrogen bond.
Mechanistic Insight :
-
Acidic conditions protonate the sulfamoyl nitrogen, weakening the S–N bond and facilitating cleavage.
-
Basic hydrolysis involves nucleophilic attack by hydroxide at the sulfur center, forming a sulfonate salt.
Amide Hydrolysis
The tertiary amide (2-methylpropanamide) can undergo hydrolysis under harsh conditions to yield a carboxylic acid and amine.
Mechanistic Insight :
-
Tertiary amides are resistant to hydrolysis due to steric hindrance. Prolonged heating in concentrated acid/base is required for cleavage.
Nucleophilic Aromatic Substitution (NAS) on the 4-Chlorophenyl Group
The para-chlorine on the phenyl ring may undergo substitution under catalytic conditions, though reactivity is limited due to the electron-withdrawing sulfamoyl group.
Mechanistic Insight :
-
The sulfamoyl group meta-directs electrophiles, but para-substitution may occur under high-energy conditions.
Electrophilic Substitution on the Thiadiazole Ring
The 1,3,4-thiadiazole ring can undergo nitration or sulfonation at specific positions influenced by substituents.
Mechanistic Insight :
-
Electron-withdrawing groups (e.g., sulfamoyl) direct electrophiles to the less substituted positions (e.g., C-2 or C-5).
Reductive Dechlorination
The 4-chlorophenyl group may undergo dehalogenation under reductive conditions.
| Reaction Type | Conditions | Reagents | Products | Key References |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | H₂, Pd/C | Phenyl derivative + HCl |
Mechanistic Insight :
-
Palladium catalysts facilitate cleavage of the C–Cl bond via oxidative addition.
Functionalization of the Sulfamoyl Nitrogen
The methyl group on the sulfamoyl nitrogen may undergo alkylation or oxidation.
Experimental Considerations
Scientific Research Applications
N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other pharmacologically active compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antiviral, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The sulfonamide group plays a crucial role in this binding interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfamoyl/Acyl Groups
(a) N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide
- Structural Difference : Ethyl group replaces the methyl in the sulfamoyl moiety.
- Synthesis : Similar routes likely apply, with ethylation steps modifying the sulfamoyl group .
(b) (2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)-propanamide
- Structural Difference: Replaces 2-methylpropanamide with a cinnamoylamino group.
(c) N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
Analogues with Varied Heterocyclic Cores
(a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide
- Core Difference : Oxadiazole replaces thiadiazole.
- Impact : Oxadiazole’s higher electronegativity may alter electronic distribution, affecting reactivity and biological activity .
(b) N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Structural Feature : Benzamide and dimethylsulfamoyl substituents.
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The target compound’s 2-methylpropanamide group likely improves aqueous solubility compared to bulkier analogues like phenoxybutanamide derivatives .
- Metabolic Stability : Methylsulfamoyl groups may confer resistance to oxidative metabolism compared to ethyl or benzyl variants .
Biological Activity
N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN3O2S
- Molecular Weight : 303.77 g/mol
- CAS Number : Not specified in the search results but related to similar compounds.
The compound features a thiadiazole ring, which is a crucial pharmacophore associated with various biological activities. The presence of a chlorophenyl group enhances its bioactivity.
Antimicrobial Activity
- General Findings : Thiadiazole derivatives have shown significant antimicrobial properties against a range of pathogens. Studies indicate that compounds with the thiadiazole moiety exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .
- Specific Studies : Research has demonstrated that similar compounds possess activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing inhibition rates comparable to standard antibiotics .
Anticancer Activity
- Mechanism : The anticancer potential of thiadiazole derivatives is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The 1,3,4-thiadiazole scaffold has been identified as a promising structure for developing new anticancer agents .
- Case Studies : A study highlighted the cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives, which led to the synthesis of new compounds exhibiting significant anticancer activity against various cancer cell lines .
Anti-inflammatory Activity
Thiadiazole derivatives have also been evaluated for anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Some thiadiazole derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Recent studies have demonstrated that certain derivatives exhibit strong urease inhibitory activity, which can be beneficial in treating infections related to urease-producing bacteria .
Summary of Biological Activities
Q & A
Q. What are common synthetic routes for preparing thiadiazole derivatives structurally related to N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide?
- Methodological Answer : Two primary approaches are documented:
- Chloroacetyl chloride route : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base. Purification involves recrystallization from ethanol-DMF mixtures .
- POCl3-mediated cyclization : Heat a mixture of carboxylic acid derivatives (e.g., 4-phenyl butyric acid) and thiosemicarbazides with POCl3 under reflux, followed by pH adjustment (8–9) using ammonia to precipitate the product. Recrystallization is performed with DMSO/water mixtures .
Q. How is the crystal structure of thiadiazole derivatives validated, and what parameters ensure accuracy?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K is the gold standard. Key parameters include:
- R factor : ≤0.043 (measure of agreement between observed and calculated data).
- Data-to-parameter ratio : ≥18.5 (ensures model reliability).
- Mean σ(C–C) : 0.004 Å (bond length precision) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in thiadiazole synthesis?
- Methodological Answer : Critical variables include:
- Solvent selection : Dioxane enhances reactivity in chloroacetyl chloride reactions , while DMSO improves solubility for recrystallization .
- Catalyst/base : Triethylamine neutralizes HCl byproducts, driving reactions to completion .
- Temperature control : Reflux at 90°C for 3 hours ensures complete cyclization in POCl3-mediated syntheses .
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. methyl groups) on pharmacological targets.
- Data normalization : Control for assay conditions (e.g., cell line variability, IC50 measurement protocols).
- Crystallographic validation : Confirm structural integrity of test compounds to rule out synthetic artifacts .
Q. How do electronic and steric modifications at the sulfamoyl group influence pharmacological activity?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity, potentially improving target binding.
- Steric considerations : Bulky substituents (e.g., 2-methylpropanamide) may restrict conformational flexibility, reducing off-target interactions.
- Experimental validation : Use computational docking (e.g., molecular dynamics simulations) paired with in vitro assays to correlate structural features with activity .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for characterizing thiadiazole derivatives beyond SC-XRD?
- Methodological Answer :
- HPLC : Purity assessment (≥98% purity thresholds for pharmacological studies) .
- NMR spectroscopy : Confirm regiochemistry (e.g., sulfamoyl group position) via ¹H/¹³C chemical shifts.
- Mass spectrometry : Validate molecular weight (e.g., 496.99 g/mol for analogs) and fragmentation patterns .
Q. How should researchers design dose-response studies to evaluate anti-cancer properties of thiadiazole derivatives?
- Methodological Answer :
- Cell line selection : Use panels of cancer cell lines (e.g., breast, colon) to assess broad-spectrum activity.
- Dose ranges : Test 0.1–100 µM concentrations to determine IC50 values.
- Control compounds : Include reference drugs (e.g., cisplatin) to benchmark potency .
Contradiction Management
Q. How can conflicting reports on metabolic stability of thiadiazole derivatives be reconciled?
- Methodological Answer :
- In vitro assays : Compare microsomal stability (human vs. rodent liver microsomes) under standardized conditions.
- Structural tweaks : Introduce metabolically stable groups (e.g., fluorine substituents) to block oxidation.
- Pharmacokinetic studies : Conduct in vivo bioavailability tests to validate in vitro predictions .
Structure-Property Relationships
Q. What role does the 1,3,4-thiadiazole core play in modulating solubility and bioavailability?
- Methodological Answer :
- Solubility : The thiadiazole ring’s polarity improves aqueous solubility, but hydrophobic substituents (e.g., 4-chlorophenyl) may counteract this.
- Bioavailability : Balance logP values (aim for 2–3) by incorporating hydrophilic groups (e.g., sulfamoyl) without compromising membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
